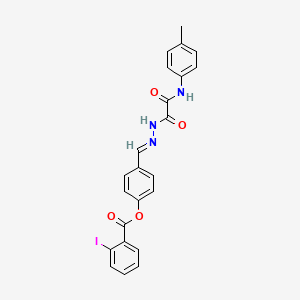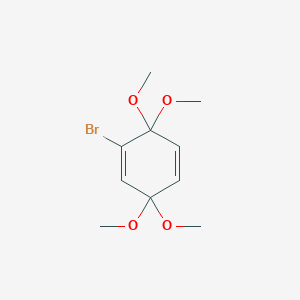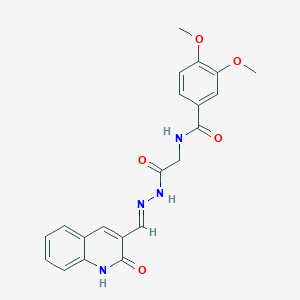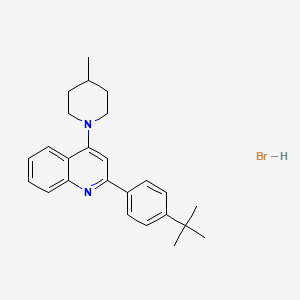
2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, particularly on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration typically involves nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
2-Phenylquinoline: Lacks the tert-butyl and methylpiperidinyl groups, resulting in different biological activities.
4-(4-Methylpiperidin-1-yl)quinoline: Lacks the tert-butyl group on the phenyl ring.
2-(4-(tert-Butyl)phenyl)quinoline: Lacks the methylpiperidinyl group.
Uniqueness
2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide is unique due to the presence of both the tert-butyl group on the phenyl ring and the methylpiperidinyl group on the quinoline core. These structural features may contribute to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
853343-88-1 |
|---|---|
分子式 |
C25H31BrN2 |
分子量 |
439.4 g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)-4-(4-methylpiperidin-1-yl)quinoline;hydrobromide |
InChI |
InChI=1S/C25H30N2.BrH/c1-18-13-15-27(16-14-18)24-17-23(26-22-8-6-5-7-21(22)24)19-9-11-20(12-10-19)25(2,3)4;/h5-12,17-18H,13-16H2,1-4H3;1H |
InChIキー |
BRPOWRGHABVWQH-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


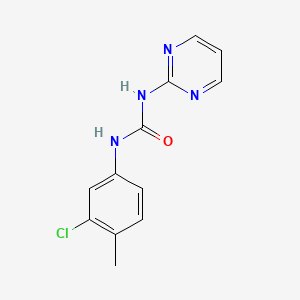
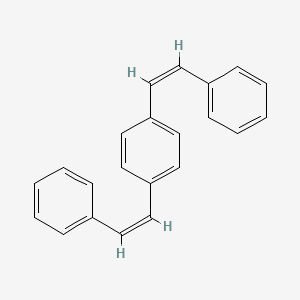

![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)
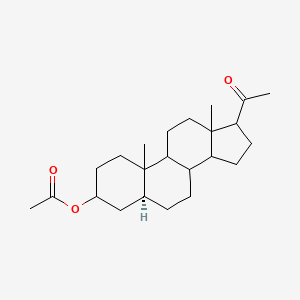
![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)
